molecular formula C8H12O4S2-2 B1240616 4,4'-Dithiodibutanoate

4,4'-Dithiodibutanoate

Cat. No. B1240616
M. Wt: 236.3 g/mol
InChI Key: YYSCJLLOWOUSHH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-disulfanyldibutanoate is a dicarboxylic acid dianion resulting from the deprotonation of both of the carboxy groups of 4,4'-disulfanyldibutanoic acid. It is a conjugate base of a 4,4'-disulfanyldibutanoic acid.

Scientific Research Applications

Biosynthesis of Ethylene

4,4'-Dithiodibutanoate and its derivatives play a role in the biosynthesis of ethylene from methionine. Research has identified intermediates like 4-methylthio-2-oxobutanoate in the culture fluids of various bacteria and fungi, suggesting their involvement in ethylene production, an important process in plant biology (Billington, Golding, & Primrose, 1979).

Cellular Mediator of Apoptosis

Studies have shown that methional, derived from 4-methylthio-2-oxobutanoate, is a potent inducer of apoptosis in certain cell lines. This suggests its potential role in cellular signaling and in the regulation of cell death, which is significant for understanding various biological processes and diseases (Quash et al., 1995).

Tissue Sulfhydryl Groups

Disulfides similar to 4,4'-Dithiodibutanoate have been utilized in studies to determine sulfhydryl groups in biological tissues. These studies are crucial for understanding the redox state of cells and the role of thiols in various biochemical processes (Ellman, 1959).

Methionine Salvage Pathway

The methionine salvage pathway compound 4-methylthio-2-oxobutanoate has been studied for its effects on cell growth and apoptosis. Understanding its role in the methionine salvage pathway is important for insights into amino acid metabolism and cellular growth regulation (Tang et al., 2006).

properties

Product Name

4,4'-Dithiodibutanoate

Molecular Formula

C8H12O4S2-2

Molecular Weight

236.3 g/mol

IUPAC Name

4-(3-carboxylatopropyldisulfanyl)butanoate

InChI

InChI=1S/C8H14O4S2/c9-7(10)3-1-5-13-14-6-2-4-8(11)12/h1-6H2,(H,9,10)(H,11,12)/p-2

InChI Key

YYSCJLLOWOUSHH-UHFFFAOYSA-L

Canonical SMILES

C(CC(=O)[O-])CSSCCCC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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